molecular formula C15H19N3O2S B2708945 1-[4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one CAS No. 897469-53-3

1-[4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one

Cat. No.: B2708945
CAS No.: 897469-53-3
M. Wt: 305.4
InChI Key: NBMUSTOMKREGTJ-UHFFFAOYSA-N
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Description

1-[4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one is a heterocyclic compound that contains a benzothiazole ring substituted with an ethoxy group and a piperazine ring with an acetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminothiophenol with ethyl bromoacetate to form 2-ethoxybenzothiazole. This intermediate is then reacted with 4-acetylpiperazine under suitable conditions to yield the target compound. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

1-[4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the development of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another piperazine derivative with potential medicinal applications.

    2-(4-Acetylpiperazin-1-yl)pyridine-4-carbonitrile: A structurally related compound with different functional groups.

Uniqueness

1-[4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one is unique due to its specific combination of a benzothiazole ring with an ethoxy group and a piperazine ring with an acetyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-[4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2S/c1-3-20-12-4-5-13-14(10-12)21-15(16-13)18-8-6-17(7-9-18)11(2)19/h4-5,10H,3,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBMUSTOMKREGTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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